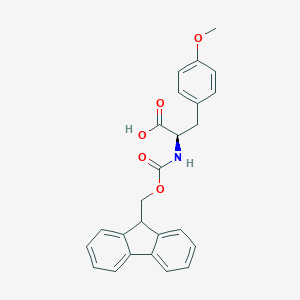
FMOC-D-TYR(ME)-OH
描述
FMOC-D-TYR(ME)-OH: is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenyl ring is methylated, and the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions .
准备方法
Synthetic Routes and Reaction Conditions
Fmoc Protection: The amino group of tyrosine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Industrial Production Methods: : Industrial production of FMOC-D-TYR(ME)-OH typically involves large-scale solid-phase peptide synthesis techniques. The process includes the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Fluorenylmethyloxycarbonyl chloride in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced tyrosine derivatives.
Substitution: Formation of various protected or functionalized tyrosine derivatives.
科学研究应用
Chemistry
Biology
Medicine
Industry
作用机制
Mechanism: : FMOC-D-TYR(ME)-OH acts as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to allow for further reactions .
Molecular Targets and Pathways
相似化合物的比较
Similar Compounds
Fmoc-Tyrosine: Similar structure but without the methylation on the phenyl ring.
Fmoc-O-tert-Butyl-L-Tyrosine: Contains a tert-butyl group instead of a methyl group.
Uniqueness
生物活性
FMOC-D-TYR(ME)-OH, or Fluorenylmethyloxycarbonyl-D-Tyrosine(Methyl), is a derivative of the amino acid tyrosine that plays a significant role in peptide synthesis and exhibits various biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications, supported by relevant data tables and research findings.
This compound is synthesized through two primary steps: Fmoc protection of the amino group and methylation of the hydroxyl group on the phenyl ring. The synthesis involves:
- Fmoc Protection : The amino group is protected by reacting with fluorenylmethyloxycarbonyl chloride in the presence of a base (sodium bicarbonate).
- Methylation : The hydroxyl group is methylated using methyl iodide with a base (potassium carbonate) .
This compound serves as a building block for peptides, where the Fmoc group protects the amino group during synthesis. Upon removal of the Fmoc group under basic conditions, it allows for further reactions. The compound's unique structure imparts specific interactions with biological targets, influencing various metabolic pathways.
Biological Applications
- Peptide Synthesis : Widely used in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions.
- Ergogenic Effects : Amino acid derivatives like this compound are recognized for their potential to enhance physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .
- Cellular Studies : Research indicates that derivatives can modulate cellular activities such as apoptosis and cell proliferation, particularly in cancer studies .
In Vitro Studies
- Cell Viability : Studies have demonstrated that this compound derivatives can influence cell viability in various cancer cell lines, showing potential anti-cancer properties.
- Mechanistic Insights : Research has shown that compounds similar to this compound can induce apoptotic pathways through the activation of caspases, suggesting its role in cancer therapeutics .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Enhances peptide synthesis; potential anti-cancer effects | Inhibits cell proliferation; induces apoptosis |
| FMOC-Tyrosine | Basic building block for peptides | Standard mechanism in peptide synthesis |
| FMOC-O-tert-Butyl-L-Tyrosine | Similar structure with different side chains | Varies based on side chain interactions |
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQODLWFOPCSCS-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427180 | |
| Record name | Fmoc-O-Methyl-D-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201335-88-8 | |
| Record name | Fmoc-O-Methyl-D-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















